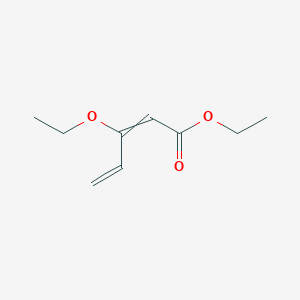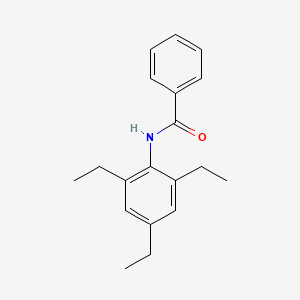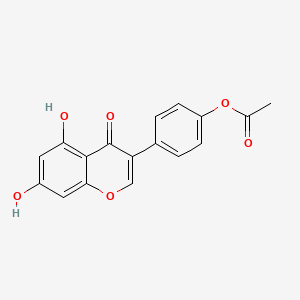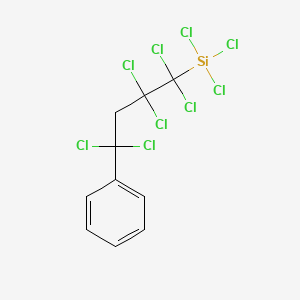
alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol is an organic compound that features a benzyl alcohol moiety connected to an ethoxy group, which is further linked to an isopropylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol typically involves multiple steps:
Formation of the Ethoxy Intermediate: The initial step involves the reaction of benzyl alcohol with ethylene oxide under basic conditions to form the ethoxy intermediate.
Amination: The ethoxy intermediate is then reacted with isopropylmethylamine in the presence of a suitable catalyst to introduce the isopropylmethylamino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol moiety can be oxidized to form the corresponding benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding benzylamine derivative.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzylamine derivatives
Substitution: Various substituted benzyl alcohol derivatives
Aplicaciones Científicas De Investigación
Alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol involves its interaction with specific molecular targets. The isopropylmethylamino group can interact with receptors or enzymes, potentially modulating their activity. The ethoxy and benzyl alcohol moieties may also contribute to the compound’s overall biological activity by influencing its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Alcohol: A simpler compound with a similar benzyl alcohol moiety but lacking the ethoxy and isopropylmethylamino groups.
Ethoxybenzyl Alcohol: Contains the ethoxy group but lacks the isopropylmethylamino group.
Isopropylmethylaminoethanol: Contains the isopropylmethylamino group but lacks the benzyl alcohol moiety.
Uniqueness
Alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the isopropylmethylamino group enhances its potential interactions with biological targets, while the ethoxy and benzyl alcohol moieties contribute to its solubility and reactivity.
Propiedades
Número CAS |
92331-09-4 |
|---|---|
Fórmula molecular |
C14H23NO2 |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
2-[2-[methyl(propan-2-yl)amino]ethoxy]-1-phenylethanol |
InChI |
InChI=1S/C14H23NO2/c1-12(2)15(3)9-10-17-11-14(16)13-7-5-4-6-8-13/h4-8,12,14,16H,9-11H2,1-3H3 |
Clave InChI |
RHHBGQYWBQVAJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)CCOCC(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)

![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)


![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)




![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)

